N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is the p53 protein . This protein plays a crucial role in preventing cancer formation, thus, it is often referred to as the “guardian of the genome”. It regulates the cell cycle and functions as a tumor suppressor .
Mode of Action
This compound interacts with its target, the p53 protein, by activating it . Activation of p53 can lead to cell cycle arrest, which is a state where cells stop dividing . This is particularly important in the context of cancer, where uncontrolled cell division is a key problem .
Biochemical Pathways
Upon activation, p53 can trigger a series of biochemical pathways that lead to apoptosis , or programmed cell death . One of these pathways involves the balance of key mitochondrial proteins such as Bcl-2 and Bax . The compound alters this balance, which results in apoptosis by accelerating the expression of caspases . Caspases are a family of proteins that play essential roles in programmed cell death .
Result of Action
The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the activation of p53 and the subsequent triggering of apoptosis pathways . The compound has shown anti-cancer activity against several cancer cell lines, including Colo205, U937, MCF7, and A549 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has shown potential as a bioactive molecule. It can be used in studies related to cell cycle regulation, apoptosis, and other cellular processes.
Medicine: This compound has been investigated for its potential medicinal properties, including anti-inflammatory, antitumor, and antimicrobial activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Comparison with Similar Compounds
N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
(6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
Uniqueness: N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide stands out due to its unique chromene-3-carbohydrazide moiety, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-24-11-6-7-13-15(9-11)26-18(19-13)21-20-16(22)12-8-10-4-2-3-5-14(10)25-17(12)23/h2-9H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDONZXFAMHHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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